molecular formula C19H18N2O B5788732 2-ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine

2-ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine

Cat. No. B5788732
M. Wt: 290.4 g/mol
InChI Key: ZBCFAXOSTDZYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is also known as EMPP and has a molecular formula of C21H21N3O. This chemical compound has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
2-ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine in lab experiments is its high purity and good yield when synthesized using the method mentioned above. Additionally, it has a relatively low toxicity profile, making it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine. One direction is to further investigate its anti-cancer properties and explore its potential use in combination with other anti-cancer drugs. Another direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects that may arise from its use.
In conclusion, 2-ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine is a chemical compound with potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to its use in the development of new treatments for various diseases.

Synthesis Methods

2-ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-methylbenzaldehyde, ethyl acetoacetate, and phenylurea in the presence of a base catalyst. This method yields a high purity product with a good yield.

Scientific Research Applications

2-ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine has potential applications in various scientific research areas. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. It has also been investigated for its anti-inflammatory and anti-oxidant activities. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-3-22-19-20-17(15-7-5-4-6-8-15)13-18(21-19)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCFAXOSTDZYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-(4-methylphenyl)-6-phenylpyrimidine

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